Cas no 13650-49-2 (N-δ-Boc-L-Ornithine)

N-δ-Boc-L-Ornithine is a protected derivative of the non-proteinogenic amino acid L-ornithine, featuring a Boc (tert-butoxycarbonyl) group at the δ-amine position. This compound is widely utilized in peptide synthesis, particularly for the introduction of ornithine residues while preserving the α-amine functionality for further coupling. The Boc group offers stability under acidic and basic conditions, facilitating selective deprotection when required. Its high purity and well-defined structure make it a reliable building block for research in biochemistry, medicinal chemistry, and drug development. The product is particularly valuable for constructing complex peptides, studying enzyme mechanisms, and exploring post-translational modifications.
N-δ-Boc-L-Ornithine structure
N-δ-Boc-L-Ornithine structure
商品名:N-δ-Boc-L-Ornithine
CAS番号:13650-49-2
MF:C10H20N2O4
メガワット:232.2768
MDL:MFCD00037219
CID:220011
PubChem ID:6993436

N-δ-Boc-L-Ornithine 化学的及び物理的性質

名前と識別子

    • L-Ornithine,N<sup>5</sup>-[(1,1-dimethylethoxy)carbonyl]-
    • N'-[(tert-Butoxy)carbonyl]-L-ornithine
    • Boc-L-Orn-OH
    • (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • (S)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid
    • (S)-2-Amino-5-((tert-butoxycarbonyl)-amino)pentanoic acid
    • H-Orn(Boc)-OH
    • N-ALPHA-T-BOC-L -ORNITHINE
    • N-DELTA-T-BOC-L-ORNITHINE
    • N-δ-Boc-L-ornithine
    • AmbotzHAA1168
    • Boc-L-ornithine
    • N&#39
    • Nd-Boc-L-ornithine
    • N5-Carboxyornithine N5-tert-butyl ester
    • NSC 164054
    • H-L-ORN(BOC)-OH
    • H-LYS-B-ALA-OBZL
    • ORNITHINE(BOC)-OH
    • N D-T-boc-L-ornithine
    • N-DELTA-BOC-L-ORNITHINE
    • N^d-Boc-L-ornithine, 98%
    • Ndelta-Boc-L-ornithine
    • N-
    • A-Boc-L-ornithine
    • L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-
    • N-epsilon-t-Butyloxycarbonyl-L-ornithine
    • (S)-2-AMINO-5-TERT-BUTOXYCARBONYLAMINO-PENTANOIC ACID
    • N-alpha-t-BOC-L-ORNITHINE
    • N-Delta-tert-butyloxycarbonyl-l-ornithine
    • Ndelta-Boc
    • N-epsilon-t-Butyloxycarbonyl-L-ornithine (H-L-Orn(Boc)-OH)
    • N5-(tert-butoxycarbonyl)-L-ornithine
    • CS-W008323
    • EN300-370862
    • Ndelta -Boc-ornithine
    • H-Orn(Boc)
    • (2S)-2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid
    • MFCD00037219
    • N~5~-(tert-Butoxycarbonyl)-L-ornithine
    • DTXSID90426356
    • Q-101725
    • Ndelta-Boc-ornithine
    • 13650-49-2
    • N(delta)-t-butyloxycarbonyl-L-ornithine
    • GLZZMUULAVZVTA-ZETCQYMHSA-N
    • (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoic acid
    • CHEMBL1222173
    • AS-19535
    • AM82629
    • SCHEMBL7195305
    • AKOS015998751
    • N-δ-Boc-L-Ornithine
    • MDL: MFCD00037219
    • インチ: 1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1
    • InChIKey: GLZZMUULAVZVTA-ZETCQYMHSA-N
    • ほほえんだ: O(C(N([H])C([H])([H])C([H])([H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 232.14200
  • どういたいしつりょう: 232.142307
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.3
  • トポロジー分子極性表面積: 102

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.135
  • ゆうかいてん: 218-219 ºC
  • ふってん: 401.5°Cat760mmHg
  • フラッシュポイント: 196.6°C
  • 屈折率: 1.486
  • PSA: 101.65000
  • LogP: 1.79440
  • ひせんこうど: +15.2° (c=1, acetic acid)
  • じょうきあつ: No data available

N-δ-Boc-L-Ornithine セキュリティ情報

N-δ-Boc-L-Ornithine 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N-δ-Boc-L-Ornithine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62774-5g
Ndelta-Boc-L-ornithine, 98%
13650-49-2 98%
5g
¥2674.00 2023-03-01
Enamine
EN300-370862-0.25g
(2S)-2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid
13650-49-2 95%
0.25g
$19.0 2023-03-02
abcr
AB155989-100 g
N-epsilon-t-Butyloxycarbonyl-L-ornithine; .
13650-49-2
100g
€712.90 2022-06-11
Enamine
EN300-370862-0.1g
(2S)-2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid
13650-49-2 95%
0.1g
$19.0 2023-03-02
abcr
AB155989-10 g
N-epsilon-t-Butyloxycarbonyl-L-ornithine; .
13650-49-2
10g
€157.30 2022-06-11
Enamine
EN300-370862-2.5g
(2S)-2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid
13650-49-2 95%
2.5g
$50.0 2023-03-02
TRC
B658920-25g
N-δ-Boc-L-Ornithine
13650-49-2
25g
$ 275.00 2022-06-07
TRC
B658920-10g
N-δ-Boc-L-Ornithine
13650-49-2
10g
$ 145.00 2022-06-07
eNovation Chemicals LLC
D519867-1g
H-Orn(Boc)-OH
13650-49-2 97%
1g
$200 2024-05-24
eNovation Chemicals LLC
D519867-5g
H-Orn(Boc)-OH
13650-49-2 97%
5g
$265 2024-05-24

N-δ-Boc-L-Ornithine 合成方法

N-δ-Boc-L-Ornithine 関連文献

N-δ-Boc-L-Ornithineに関する追加情報

Comprehensive Guide to N-δ-Boc-L-Ornithine (CAS No. 13650-49-2): Properties, Applications, and Research Insights

N-δ-Boc-L-Ornithine (CAS No. 13650-49-2) is a protected amino acid derivative widely utilized in peptide synthesis, pharmaceutical research, and biochemical studies. This compound features a Boc (tert-butoxycarbonyl) protecting group at the δ-position of L-Ornithine, a non-proteinogenic amino acid. Its molecular formula is C10H20N2O4, and it is valued for its role in constructing complex peptides with enhanced stability during solid-phase synthesis.

In recent years, the demand for Boc-protected amino acids like N-δ-Boc-L-Ornithine has surged due to their critical role in drug discovery and bioconjugation. Researchers frequently search for "Boc-Ornithine solubility," "N-δ-Boc-L-Ornithine synthesis protocol," or "CAS 13650-49-2 supplier," reflecting its relevance in optimizing peptide-based therapeutics. The compound’s compatibility with Fmoc/tBu strategies makes it indispensable for modern peptide chemistry.

One of the trending applications of N-δ-Boc-L-Ornithine lies in the development of targeted drug delivery systems. Its unique structure allows conjugation with payloads like anticancer agents or imaging probes, addressing current interests in "precision medicine" and "theranostics." Additionally, its use in post-translational modification studies (e.g., citrullination research) aligns with the growing focus on autoimmune disease mechanisms.

From a technical perspective, N-δ-Boc-L-Ornithine exhibits excellent stability under acidic conditions but requires careful handling during deprotection with trifluoroacetic acid (TFA). FAQs such as "How to remove Boc group from Ornithine?" highlight user concerns about optimizing reaction yields. The compound’s chiral purity (>98% ee) and low hygroscopicity further enhance its utility in GMP-compliant manufacturing.

Environmental and cost-efficiency considerations have also driven innovations in green chemistry approaches for synthesizing N-δ-Boc-L-Ornithine. Recent publications explore solvent-free methods or catalytic protection techniques, resonating with searches like "sustainable Boc protection." This aligns with broader industry trends toward eco-friendly peptide synthesis.

In summary, N-δ-Boc-L-Ornithine (CAS No. 13650-49-2) remains a cornerstone in peptide science, bridging fundamental research and cutting-edge applications. Its versatility in bioconjugation, coupled with evolving synthetic methodologies, ensures its prominence in answering today’s biomedical challenges.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:13650-49-2)N-δ-Boc-L-Ornithine
A847914
清らかである:99%
はかる:100g
価格 ($):263.0